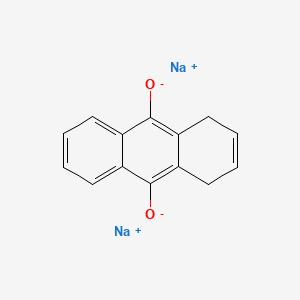
Disodium 1,4-dihydroanthracene-9,10-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 1,4-dihydroanthracene-9,10-diolate is a chemical compound with the molecular formula C14H13NaO2 and a molecular weight of 236.25 g/mol . It is a pale yellow solid that is soluble in water and some organic solvents . This compound is known for its applications as a catalyst in organic synthesis reactions, as well as its use as a dye and fluorescent probe .
Preparation Methods
The preparation of disodium 1,4-dihydroanthracene-9,10-diolate typically involves the acylation of 1,4-dihydroxyanthracene to obtain its ester, followed by reaction with a base to form the corresponding disodium salt . The synthetic route can be summarized as follows:
Acylation: 1,4-dihydroxyanthracene is reacted with an acylating agent to form the ester.
Base Reaction: The ester is then treated with a base, such as sodium hydroxide, to yield this compound.
Chemical Reactions Analysis
Disodium 1,4-dihydroanthracene-9,10-diolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form 1,4-dihydroxyanthracene.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed from these reactions include anthraquinone derivatives, 1,4-dihydroxyanthracene, and substituted anthracene derivatives .
Scientific Research Applications
Disodium 1,4-dihydroanthracene-9,10-diolate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which disodium 1,4-dihydroanthracene-9,10-diolate exerts its effects involves its ability to act as a catalyst and interact with various molecular targets. In catalytic reactions, the compound facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates. In biological applications, it interacts with cellular components, enabling its use as a fluorescent probe .
Comparison with Similar Compounds
Disodium 1,4-dihydroanthracene-9,10-diolate can be compared with other similar compounds such as:
1,4-Dihydroxyanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthraquinone: A common oxidation product of this compound, used in dye production.
Substituted Anthracene Derivatives: These compounds have similar structures and reactivity patterns, making them useful in various organic synthesis reactions.
This compound is unique due to its dual role as a catalyst and fluorescent probe, which sets it apart from other similar compounds .
Properties
CAS No. |
73347-80-5 |
|---|---|
Molecular Formula |
C14H10Na2O2 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
disodium;1,4-dihydroanthracene-9,10-diolate |
InChI |
InChI=1S/C14H12O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-6,15-16H,7-8H2;;/q;2*+1/p-2 |
InChI Key |
YTHBSUMSWZZXCB-UHFFFAOYSA-L |
Canonical SMILES |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



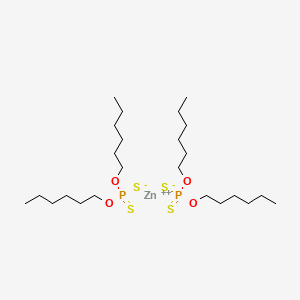
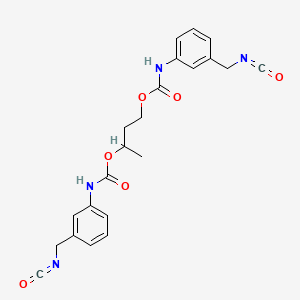
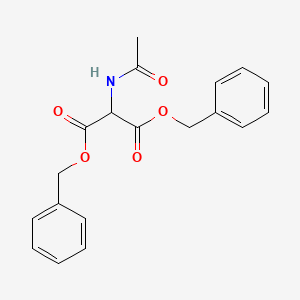
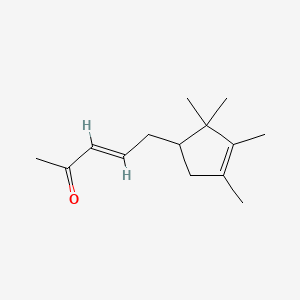
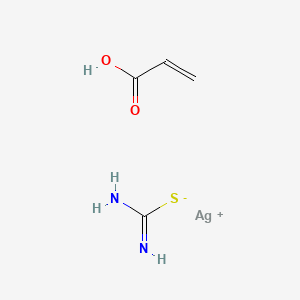
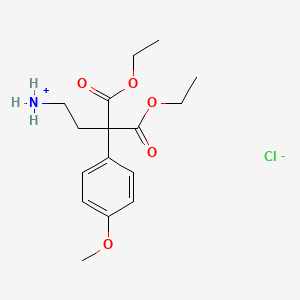
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
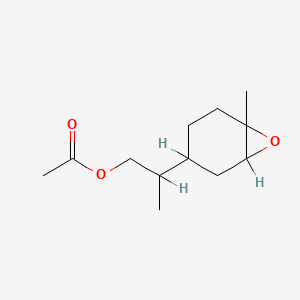
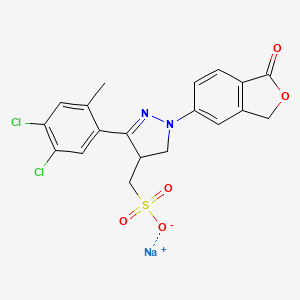

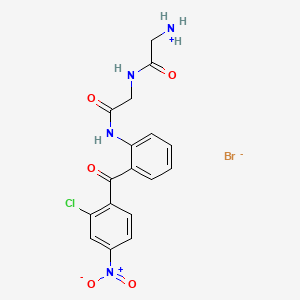
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)

